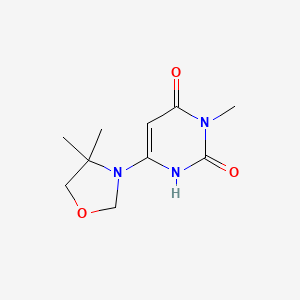

6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

6-(4,4-Dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 2098095-20-4) is a pyrimidine-dione derivative featuring a 4,4-dimethyloxazolidine substituent at position 6 and a methyl group at position 2. This compound is of interest due to its heterocyclic framework, which combines a pyrimidine-dione core with an oxazolidine ring—a structural motif associated with diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name |

6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2)5-16-6-13(10)7-4-8(14)12(3)9(15)11-7/h4H,5-6H2,1-3H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMNOXYYRPBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1C2=CC(=O)N(C(=O)N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4,4-Dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C10H15N3O

- Molecular Weight : 225.24 g/mol

- CAS Number : 2098095-20-4

- Purity : Minimum 95%

Research indicates that the compound may exhibit biological activity through various mechanisms, including enzyme inhibition and interaction with specific biological targets. The presence of the pyrimidine and oxazolidin moieties suggests potential interactions with enzymes involved in metabolic pathways.

2. Enzyme Inhibition Studies

A significant focus has been on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The compound's structure allows for competitive inhibition of these enzymes, potentially improving cognitive function.

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil (standard) | 33.65 ± 3.50 | 35.80 ± 4.60 |

3. Case Studies

A study conducted on similar pyrimidine derivatives demonstrated that structural modifications significantly impacted their inhibitory potency against AChE and BuChE. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups. This insight suggests that optimizing the substituents on the oxazolidin ring could enhance the biological efficacy of this compound.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the substituents at specific positions on the pyrimidine ring can lead to significant changes in biological activity:

- Substituent Positioning : The positioning of methyl and dimethyl groups on the oxazolidin ring has been shown to influence binding affinity to AChE.

- Hydrophobic Interactions : Increased hydrophobicity from larger substituents enhances enzyme binding.

Potential Therapeutic Applications

Given its mechanism of action and enzyme inhibition profile, this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders.

Comparison with Similar Compounds

Substitutions at Position 6

Key Observations :

- The oxazolidine substituent in the target compound introduces rigidity and stereochemical complexity, which may enhance binding to enzymes like Topoisomerase 1 (as seen in coumarin-uracil hybrids) .

- Biphenyl-carbonyl derivatives (e.g., 8g) exhibit strong HIV Rev inhibition due to enhanced π-π stacking and hydrogen bonding .

- Thiazole-substituted analogs (e.g., ) show superior antimicrobial activity compared to metronidazole, likely due to the sulfur heteroatom’s electronegativity .

Substitutions at Position 3

Key Observations :

- The methyl group at position 3 in the target compound may reduce oxidative metabolism, extending half-life compared to hydroxylated analogs (e.g., 3-hydroxypyrimidine-diones in ).

- Amino-substituted derivatives (e.g., 6-amino-3-methyl) exhibit higher solubility, making them suitable for aqueous formulations .

Structural and Functional Insights

Electronic and Steric Effects

- This contrasts with biphenyl-carbonyl derivatives, where electron-withdrawing groups enhance target affinity .

- Thiazole-containing analogs leverage sulfur’s electronegativity for stronger bacterial membrane disruption, a feature absent in the oxazolidine-based target compound .

Preparation Methods

Preparation of 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione

- This intermediate is synthesized by halogenation of 3-methylpyrimidine-2,4-dione (thymine) using reagents such as phosphorus oxychloride or phosphorus oxybromide under anhydrous conditions.

- Reaction conditions typically involve heating in an inert solvent like acetonitrile, with bases such as potassium carbonate to facilitate substitution.

- Purification is achieved by aqueous workup and chromatographic techniques to yield the 6-chloro derivative with high purity.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | Thymine + POCl3 or POBr3, K2CO3, CH3CN, 0–80°C, 3 days | ~96 | White solid, purified by flash chromatography |

Synthesis of 4,4-Dimethyloxazolidin-3-yl Nucleophile

- The oxazolidine ring with 4,4-dimethyl substitution is typically prepared by cyclization of amino alcohols with appropriate aldehydes or ketones.

- The 4,4-dimethyl substitution arises from the use of acetone or similar ketones in the cyclization step.

- This nucleophile is isolated or generated in situ for the next substitution step.

Nucleophilic Substitution at the 6-Position

- The 6-chloropyrimidine intermediate is reacted with the 4,4-dimethyloxazolidin-3-yl nucleophile under nucleophilic aromatic substitution conditions.

- Typical solvents include polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- The reaction is conducted at elevated temperatures (e.g., 50–100°C) to facilitate displacement of the chlorine atom.

- Base catalysts or additives may be used to enhance nucleophilicity.

- The product is purified by recrystallization or chromatography.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 6-chloro-3-methylpyrimidine-2,4-dione + 4,4-dimethyloxazolidin-3-yl, DMF, base, 50–100°C | Variable (typically 70–90) | Purification by recrystallization or chromatography |

Research Findings and Optimization Notes

- The halogenation step is critical for obtaining a reactive intermediate suitable for substitution; phosphorus oxychloride is preferred for chlorine introduction due to selectivity and yield.

- The nucleophilic substitution step benefits from anhydrous conditions and polar aprotic solvents to maximize nucleophile activity.

- Steric hindrance from the 4,4-dimethyl substituents can slow the substitution reaction; therefore, prolonged reaction times or increased temperature may be necessary.

- Purity of the oxazolidinyl nucleophile affects the substitution efficiency; freshly prepared or purified nucleophile improves yields.

- Alternative methods involving transition metal catalysis for C–N bond formation have been explored but are less common for this specific compound.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.